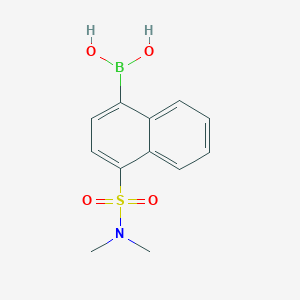
(4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid
Übersicht
Beschreibung
(4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid, also known as DNSB, is a boronic acid derivative that has become increasingly popular in research due to its unique chemical properties. DNSB is a white crystalline powder that is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO). This compound is widely used in scientific research for its ability to inhibit proteasome activity, which makes it a valuable tool for studying protein degradation pathways.
Wirkmechanismus
(4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid inhibits the proteasome by binding to the active site of the chymotrypsin-like activity site of the proteasome. This binding prevents the proteasome from degrading proteins, leading to an accumulation of ubiquitinated proteins and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and has potential as a chemotherapeutic agent. It has also been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid is a valuable tool for studying protein degradation pathways and developing new therapeutic strategies. Its selectivity for the chymotrypsin-like activity site of the proteasome makes it a useful tool for studying the role of the proteasome in disease. However, this compound has limitations as a research tool, as it can also inhibit other proteases and may have off-target effects.
Zukünftige Richtungen
Future research on (4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid may focus on optimizing its selectivity for the proteasome and developing new derivatives with improved properties. This compound may also be used in combination with other drugs to enhance its therapeutic potential. Additionally, this compound may be used in the development of new diagnostic tools for diseases that involve dysregulation of the proteasome.
Wissenschaftliche Forschungsanwendungen
(4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid has been extensively used in scientific research as a proteasome inhibitor. Proteasomes are large protein complexes that play a crucial role in protein degradation, and their dysregulation has been implicated in many diseases, including cancer. This compound has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, making it a valuable tool for studying protein degradation pathways and developing new therapeutic strategies.
Eigenschaften
IUPAC Name |
[4-(dimethylsulfamoyl)naphthalen-1-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO4S/c1-14(2)19(17,18)12-8-7-11(13(15)16)9-5-3-4-6-10(9)12/h3-8,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCNBOSPYQYQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



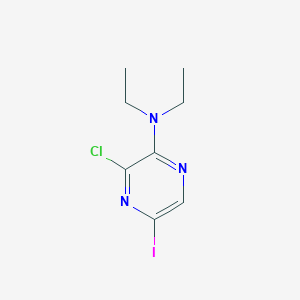
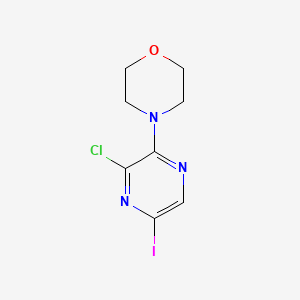
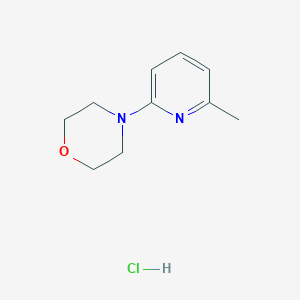
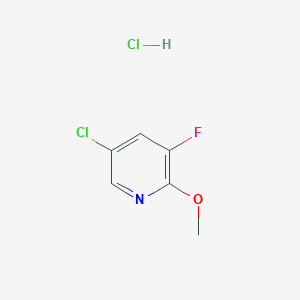


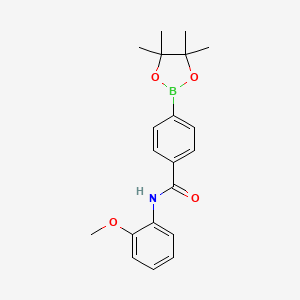
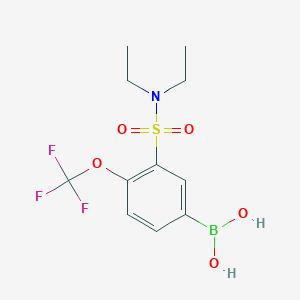
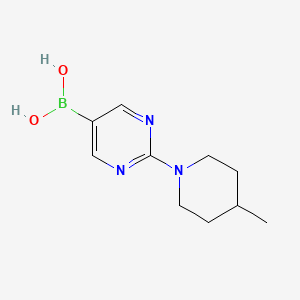

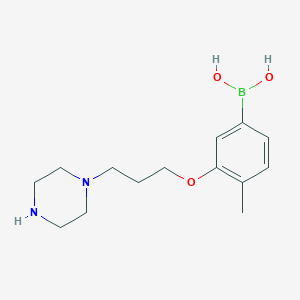

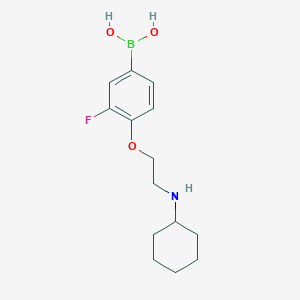
![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1434213.png)